
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and a methylpropanal group at position 4
准备方法
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal can be achieved through several methods. One efficient method involves the microwave-assisted regioselective amination of 3,6-dichloropyridazines. This method allows for the selective introduction of amine groups at specific positions on the pyridazine ring, leading to the formation of the desired compound . The reaction conditions typically involve the use of microwave irradiation, which accelerates the reaction and improves the yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
化学反应分析
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products. Its reactivity and versatility make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to specific physiological effects. The exact molecular targets and pathways involved vary depending on the compound’s structure and the context of its use.
相似化合物的比较
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanal can be compared with other similar compounds, such as:
2-(3,6-Dichloropyridazin-4-yl)-2-methylpropan-1-ol:
3,6-Dichloropyridazin-4-Amine: This compound has an amine group at position 4, which can lead to different chemical and biological properties.
属性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
2-(3,6-dichloropyridazin-4-yl)-2-methylpropanal |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(2,4-13)5-3-6(9)11-12-7(5)10/h3-4H,1-2H3 |
InChI 键 |
RWFCKXCISJNZQW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=O)C1=CC(=NN=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


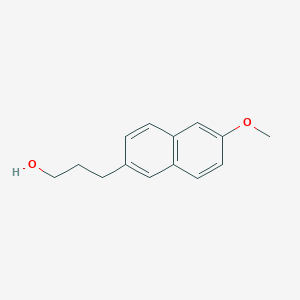
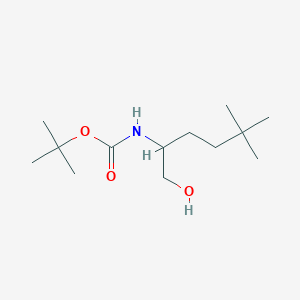
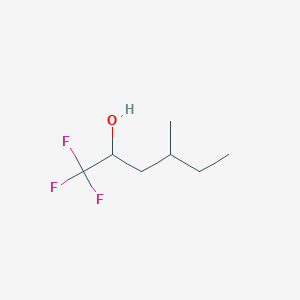

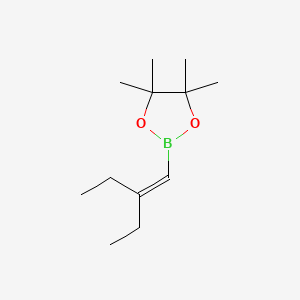
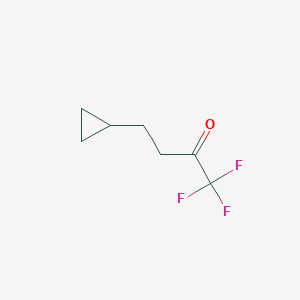
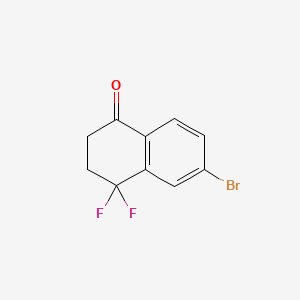
![tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate](/img/structure/B13592026.png)

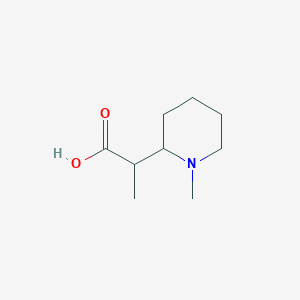
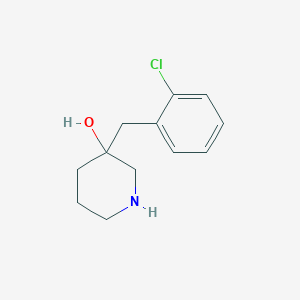
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)

![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)
